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Compound of Interest

Compound Name: Dexrabeprazole sodium

Cat. No.: B190233 Get Quote

Introduction
Dexrabeprazole, the R-enantiomer of rabeprazole, is a proton pump inhibitor (PPI) that

effectively suppresses gastric acid secretion. Its mechanism of action involves the irreversible

inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells. Due to its efficacy in

treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic

ulcers, there is significant interest in developing sustained-release formulations to prolong its

therapeutic effect, improve patient compliance, and potentially reduce side effects.

These application notes provide a comprehensive overview and detailed protocols for the

formulation of dexrabeprazole sodium into sustained-release capsules. The focus is on the

development of enteric-coated pellets designed for delayed and sustained release, ensuring

the stability of the acid-labile drug and its targeted delivery to the small intestine.

Part 1: Pre-formulation Studies
Drug-Excipient Compatibility Studies
Objective: To evaluate the compatibility of dexrabeprazole sodium with various excipients to

ensure the stability and integrity of the final formulation.

Protocol:
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Excipient Selection: Select potential excipients based on their functional roles, such as

diluents, binders, disintegrants, lubricants, and coating polymers.

Sample Preparation: Prepare binary mixtures of dexrabeprazole sodium and each

excipient in a 1:1 ratio.

Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g.,

40°C ± 2°C and 75% RH ± 5% RH) for a specified period (e.g., 4 weeks).

Analysis: At predetermined time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples

for any physical changes (color, odor, appearance) and chemical degradation using

techniques such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid

Chromatography (HPLC).

Evaluation: Compare the analytical data of the stressed samples with those of the pure drug

and excipients stored under the same conditions. Any significant interaction or degradation

indicates incompatibility.

Table 1: Drug-Excipient Compatibility Study Results
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Excipient
Ratio
(Drug:Excip
ient)

Initial
Appearance

Appearance
after 4
Weeks at
40°C/75%
RH

HPLC
Assay (%)

Remarks

Microcrystalli

ne Cellulose
1:1 White powder White powder 99.5 Compatible

Lactose

Monohydrate
1:1 White powder

Slight

yellowing
95.2

Potential

Interaction

HPMC

K100M
1:1 White powder White powder 99.8 Compatible

Magnesium

Stearate
1:1 White powder White powder 99.6 Compatible

Eudragit

L100-55
1:1 White powder White powder 99.7 Compatible

Note: The data presented in this table is illustrative and should be replaced with actual

experimental results.

Part 2: Formulation Development
Preparation of Dexrabeprazole Sodium Sustained-
Release Pellets
Objective: To formulate enteric-coated pellets of dexrabeprazole sodium for sustained

release.

Protocol:

Core Pellet Preparation (Drug Loading):

Prepare a drug suspension containing dexrabeprazole sodium, a binder (e.g., HPMC

E5), and an alkalizing agent (e.g., magnesium oxide) in a suitable solvent system (e.g.,

purified water and isopropyl alcohol).
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Load inert sugar spheres (non-pareil seeds) into a fluid bed coater.

Spray the drug suspension onto the sugar spheres under controlled conditions of

temperature, spray rate, and atomization pressure to achieve a uniform drug layer.

Dry the drug-loaded pellets in the fluid bed coater.

Seal Coating:

Prepare a seal coating solution using a protective polymer like HPMC.

Apply the seal coat onto the drug-loaded pellets using the fluid bed coater to separate the

drug layer from the acidic enteric coat.

Dry the seal-coated pellets.

Enteric Coating:

Prepare the enteric coating suspension using an enteric polymer such as Eudragit L100-

55, a plasticizer (e.g., triethyl citrate), and an anti-tacking agent (e.g., talc) in a suitable

solvent.

Apply the enteric coat onto the seal-coated pellets in the fluid bed coater until the desired

weight gain is achieved.

Cure the enteric-coated pellets at an elevated temperature to ensure proper film formation.

Encapsulation:

Fill the final enteric-coated pellets into hard gelatin capsules of a suitable size based on

the target dose.

Table 2: Example Formulation of Dexrabeprazole Sodium Sustained-Release Pellets
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Component Function Quantity per Capsule (mg)

Core Pellets

Dexrabeprazole Sodium
Active Pharmaceutical

Ingredient
10

Sugar Spheres Inert Core 80

HPMC E5 Binder 5

Magnesium Oxide Alkalizer/Stabilizer 10

Seal Coat

HPMC E5 Protective Polymer 8

Enteric Coat

Eudragit L100-55 Enteric Polymer 25

Triethyl Citrate Plasticizer 2.5

Talc Anti-tacking Agent 5

Total Pellet Weight 145.5

Note: This is an example formulation and may require optimization.

Part 3: Evaluation of Sustained-Release Capsules
In-Vitro Dissolution Studies
Objective: To evaluate the drug release profile of the formulated capsules under simulated

gastrointestinal conditions.

Protocol:

Apparatus: USP Dissolution Apparatus 2 (Paddle).

Media:

Acid Stage: 750 mL of 0.1 N HCl for 2 hours.
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Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid medium and

adjust the pH to 6.8. Continue dissolution for up to 12 hours.

Test Conditions:

Temperature: 37°C ± 0.5°C.

Paddle Speed: 100 RPM.

Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2 hours in acid; 3, 4, 6,

8, 10, 12 hours in buffer).

Analysis: Analyze the drug content in the collected samples using a validated HPLC method.

Table 3: In-Vitro Dissolution Profile of Dexrabeprazole Sodium Sustained-Release Capsules

Time (hours) Dissolution Medium
Cumulative % Drug
Release

1 0.1 N HCl < 5%

2 0.1 N HCl < 10%

3 pH 6.8 Phosphate Buffer 25%

4 pH 6.8 Phosphate Buffer 45%

6 pH 6.8 Phosphate Buffer 65%

8 pH 6.8 Phosphate Buffer 80%

10 pH 6.8 Phosphate Buffer 90%

12 pH 6.8 Phosphate Buffer > 95%

Note: The data presented in this table is for illustrative purposes and represents a desirable

sustained-release profile.

In-Vivo Pharmacokinetic Studies in Beagle Dogs
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Objective: To assess the in-vivo performance and pharmacokinetic profile of the sustained-

release capsules.

Protocol:

Subjects: Healthy beagle dogs.

Study Design: A single-dose, two-way crossover study comparing the sustained-release

formulation with an immediate-release reference product.

Dosing: Administer a single oral dose of the test and reference formulations to the dogs after

an overnight fast.

Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8,

12, 24 hours) post-dosing.

Plasma Analysis: Separate plasma from the blood samples and analyze for dexrabeprazole

concentration using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax,

and AUC using non-compartmental analysis.

Table 4: Pharmacokinetic Parameters of Dexrabeprazole Sodium Formulations in Beagle

Dogs

Formulation Cmax (ng/mL) Tmax (hr)
AUC (0-t)
(ng·hr/mL)

Immediate-Release 850 ± 150 1.5 ± 0.5 2500 ± 400

Sustained-Release 450 ± 100 4.0 ± 1.0 3200 ± 500

Note: This data is illustrative. The sustained-release formulation is expected to show a lower

Cmax, a delayed Tmax, and a comparable or higher AUC compared to the immediate-release

formulation.

Stability Studies
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Objective: To determine the shelf-life and storage conditions for the sustained-release

capsules.

Protocol:

Storage Conditions: Store the final packaged capsules under accelerated (40°C ± 2°C / 75%

RH ± 5% RH) and long-term (25°C ± 2°C / 60% RH ± 5% RH) stability conditions as per ICH

guidelines.

Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for

accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

Evaluation Parameters: Evaluate the samples for physical appearance, drug content (assay),

degradation products (related substances), and in-vitro dissolution profile.

Part 4: Visualizations
Mechanism of Action: H+/K+ ATPase Inhibition
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Caption: Dexrabeprazole's mechanism of action in a gastric parietal cell.

Experimental Workflow for Sustained-Release Capsule
Development
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To cite this document: BenchChem. [Application Notes & Protocols: Formulation of
Dexrabeprazole Sodium into Sustained-Release Capsules]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b190233#formulation-of-
dexrabeprazole-sodium-into-sustained-release-capsules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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